![molecular formula C4H3N3 B14256753 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene CAS No. 478303-70-7](/img/structure/B14256753.png)
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is a highly strained bicyclic compound that has garnered interest due to its unique structural and electronic properties. This compound is characterized by a bicyclic framework with three nitrogen atoms incorporated into the ring system, making it a triazabicyclo compound. Its unique structure makes it a subject of study in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diazo compound with a nitrogen-containing heterocycle under photolytic or thermal conditions. The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly strained product.
Industrial Production Methods
Industrial production of this compound is not well-documented due to the compound’s instability and the specialized conditions required for its synthesis. advancements in flow chemistry and microreactor technology may offer potential routes for scalable production in the future.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrogen oxides, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmacophore in drug design.
Industry: Its electronic properties make it of interest in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene exerts its effects is largely dependent on its interaction with other molecules. The nitrogen atoms in the ring can act as electron donors or acceptors, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]hepta-2,4,6-triene: A similar compound with a different arrangement of atoms and electronic properties.
Cyclohepta-1,3,5-triene: Another related compound with a different ring structure and reactivity.
Uniqueness
2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene is unique due to the incorporation of three nitrogen atoms into its bicyclic framework, which imparts distinct electronic and structural properties. This makes it a valuable compound for studying the effects of nitrogen incorporation into ring systems and for exploring new chemical reactivity.
Eigenschaften
CAS-Nummer |
478303-70-7 |
|---|---|
Molekularformel |
C4H3N3 |
Molekulargewicht |
93.09 g/mol |
IUPAC-Name |
2,4,7-triazabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C4H3N3/c1-3-4(7-3)6-2-5-1/h1-3H |
InChI-Schlüssel |
URKFZLAJYCKURQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=NC2=NC21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
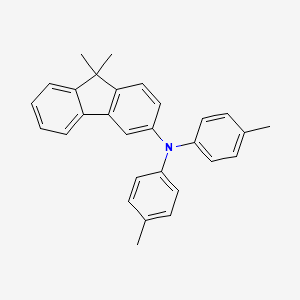

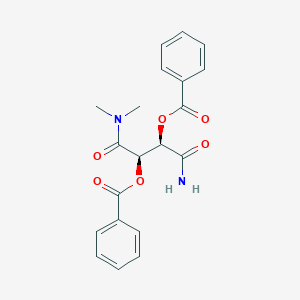
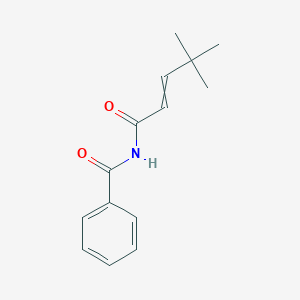
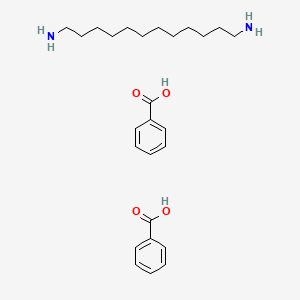
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
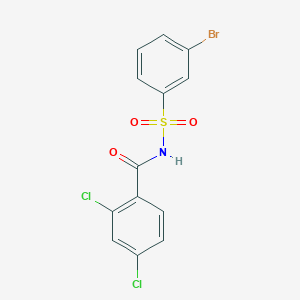
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
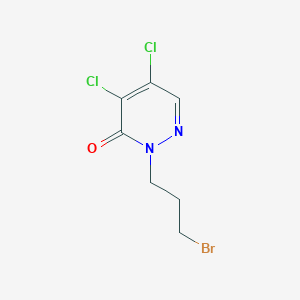

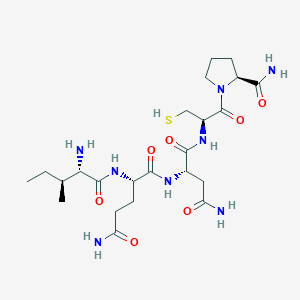
![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
